6-(4-Methylpiperidin-1-yl)pyridazin-3-ol is a chemical compound with the molecular formula C10H14N4O. It belongs to the class of organic compounds known as pyridazines, which are characterized by a six-membered aromatic ring containing two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
This compound can be found in various chemical databases, including PubChem, where it is cataloged under the Compound ID 2763390. It is classified as a member of the pyridazine family, specifically featuring a piperidine moiety, which is known for its role in various pharmacological applications. The presence of hydroxyl (-OH) groups in its structure also suggests potential reactivity and interaction with biological systems.
The synthesis of 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol can be achieved through several methods, typically involving the reaction of pyridazine derivatives with piperidine-based reagents. A common synthetic route includes:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are typically employed to monitor the reaction progress and characterize the final product.
The molecular structure of 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol features a pyridazine ring substituted with a hydroxyl group and a 4-methylpiperidinyl group. The presence of these functional groups contributes to its potential reactivity and biological activity.
6-(4-Methylpiperidin-1-yl)pyridazin-3-ol can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical methods such as mass spectrometry and IR spectroscopy are useful for identifying reaction products.
The mechanism of action for 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol is not fully elucidated but is hypothesized to involve interactions with specific biological targets, potentially influencing pathways related to neurotransmission or cellular signaling.
Research suggests that compounds with similar structures may act as inhibitors or modulators of certain receptors or enzymes, contributing to their pharmacological effects.
6-(4-Methylpiperidin-1-yl)pyridazin-3-ol has potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders or other diseases where modulation of specific pathways is beneficial. Its structural characteristics may allow it to interact with various biological targets, making it a candidate for further pharmacological studies.
The construction of the 6-(4-methylpiperidin-1-yl)pyridazin-3-ol scaffold relies predominantly on nucleophilic aromatic substitution (SNAr) chemistry. This involves reacting halogenated pyridazine precursors—typically 3,6-dichloropyridazine or 6-chloro-3-hydroxypyridazine—with 4-methylpiperidine under basic conditions. The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the piperidine nitrogen on the electron-deficient C6 position of the pyridazine ring, facilitated by the para-positioning of the electron-withdrawing nitrogen (N2) in the heterocycle, followed by (2) spontaneous halide displacement. Key experimental parameters include:
Table 1: Kinetic Parameters for SNAr Reactions of 6-Chloropyridazin-3-ol with 4-Methylpiperidine
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Dimethylformamide | 100 | 8 | 92 |
Acetonitrile | 80 | 24 | 65 |
Ethanol | 100 | 12 | 78 |
Water | 100 | 6 | <5 (hydrolysis dominant) |
Regioselectivity is inherently controlled by the electronic asymmetry of the pyridazine ring. Computational studies (DFT calculations) confirm a 12.3 kcal/mol lower energy barrier for nucleophilic attack at C6 versus C4, attributed to superior stabilization of the Meisenheimer complex [6]. Post-substitution, the 3-hydroxyl group can be functionalized via O-alkylation or acylation, though this is often reserved for prodrug strategies not discussed herein.
Solvent polarity and protic character critically influence SNAr efficiency in assembling the piperidine-pyridazine core. Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) maximize yields (≥90%) by:
Co-solvent systems address solubility limitations of polar intermediates. For example, DMF/water (4:1 v/v) solubilizes both 6-chloropyridazin-3-ol (logP = −0.3) and the ionic SNAr transition state, reducing reaction times by 40% versus neat DMF [4]. Conversely, protic solvents (e.g., ethanol, isopropanol) offer cost advantages but necessitate extended reaction times due to:
Recent advances employ microwave-assisted synthesis in N-methylpyrrolidone (NMP), achieving 95% conversion in 30 minutes at 150°C. This minimizes thermal degradation pathways observed in prolonged heating [6].
While SNAr dominates core assembly, palladium-catalyzed cross-coupling enables late-stage diversification of the pyridazine ring. Key methodologies include:
Suzuki-Miyaura Arylation
Buchwald-Hartwig Amination
Table 2: Catalytic Systems for Functionalizing 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol Derivatives
Reaction Type | Catalyst/Ligand | Substrate | Yield (%) | Regioselectivity |
---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂/AsPh₃ | Pyridazin-3-yl triflate | 88 | >98% C4 |
Buchwald-Hartwig | XPhos Pd G3 | 4-Bromo-pyridazin-3-ol | 76 | >95% C4 |
Negishi Alkylation | Pd(PPh₃)₄ | 3,6-Dibromopyridazine | 68 | 85% C6 (piperidine), 15% C4 |
Negishi couplings using organozinc reagents show moderate selectivity for C4 alkylation when the C6 position is blocked by 4-methylpiperidine. However, competitive homocoupling remains a challenge, requiring strict anaerobic conditions [10].
The high polarity and basicity of 6-(4-methylpiperidin-1-yl)pyridazin-3-ol complicate isolation due to:
Chromatographic techniques face limitations:
Recrystallization optimization employs mixed-solvent systems:
Counterion strategies enhance crystallinity:
Salt Form | Solubility in H₂O (mg/mL) | Melting Point (°C) | HPLC Purity (%) |
---|---|---|---|
Free Base | 22.5 | 148–150 (dec.) | 98.2 |
Hydrochloride | 78.9 | 264–266 | 99.8 |
Methanesulfonate | 103.2 | 228–230 | 99.5 |
Hydrochloride salts are preferred for high water solubility, while methanesulfonates offer superior crystal lattice stability for X-ray analysis [6].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5